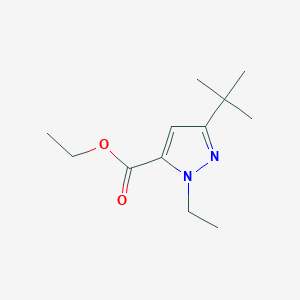
Ethyl 3-(tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an ethyl group, a tert-butyl group, and a carboxylate ester group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-keto ester. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the pyrazole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor systems can enhance the reaction rates and provide better control over reaction parameters. The starting materials are often readily available and cost-effective, making the large-scale synthesis economically viable.
化学反応の分析
Types of Reactions
Ethyl 3-(tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups such as amides or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or ethers.
科学的研究の応用
Ethyl 3-(tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl 3-(tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can also participate in esterification or hydrolysis reactions, affecting the compound’s bioavailability and metabolic stability.
類似化合物との比較
Ethyl 3-(tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 1-ethyl-1H-pyrazole-5-carboxylate: Lacks the tert-butyl group, which may affect its steric properties and reactivity.
Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate: Contains a methyl group instead of an ethyl group, which can influence its electronic properties and interactions with biological targets.
Ethyl 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylate: The presence of a phenyl group can enhance π-π interactions and potentially increase binding affinity to certain receptors.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of steric and electronic properties, making it a versatile compound for various applications.
特性
分子式 |
C12H20N2O2 |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
ethyl 5-tert-butyl-2-ethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H20N2O2/c1-6-14-9(11(15)16-7-2)8-10(13-14)12(3,4)5/h8H,6-7H2,1-5H3 |
InChIキー |
NJEHBSIHECHBBK-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CC(=N1)C(C)(C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















